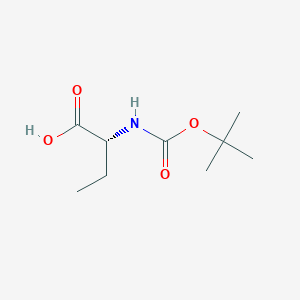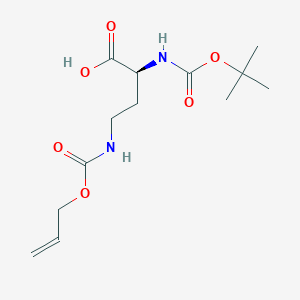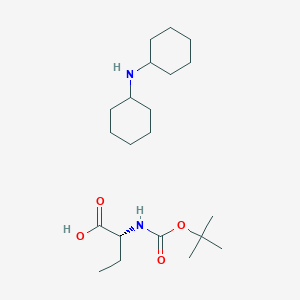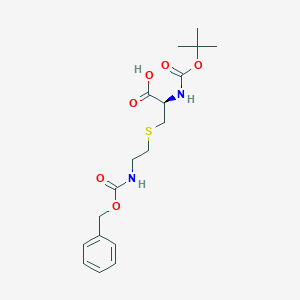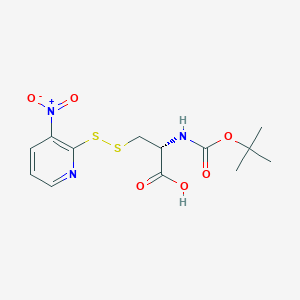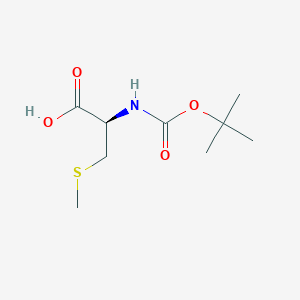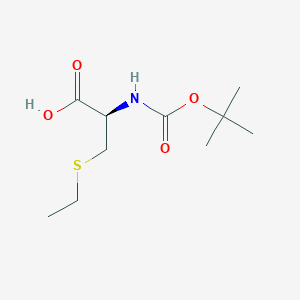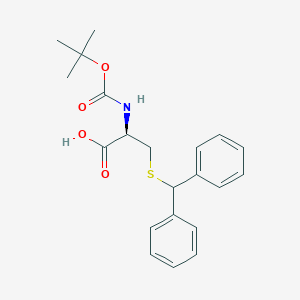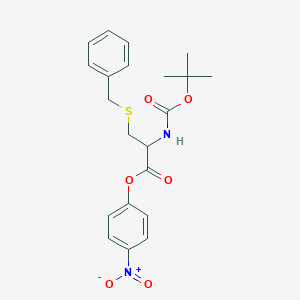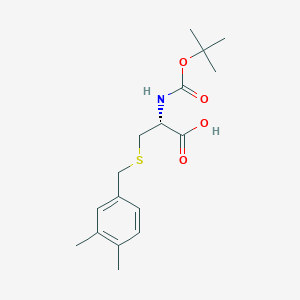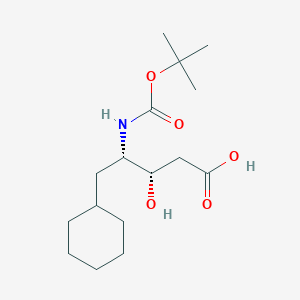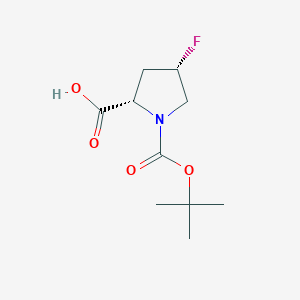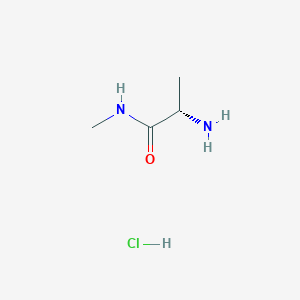
Boc-4-硝基-D-苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-4-nitro-D-phenylalanine is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.30 g/mol . It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position . This compound is commonly used in peptide synthesis and as a building block in organic chemistry .
科学研究应用
Boc-4-nitro-D-phenylalanine is widely used in scientific research due to its versatility:
生化分析
Biochemical Properties
The role of Boc-4-nitro-D-phenylalanine in biochemical reactions is not well-documented in the literature. It is known that phenylalanine derivatives exhibit a variety of applications and are biologically important
Molecular Mechanism
The molecular mechanism of Boc-4-nitro-D-phenylalanine is not well-understood. It is known that some phenylalanine derivatives can act as potent protein kinase inhibitors . It is unclear whether Boc-4-nitro-D-phenylalanine shares this property.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl group. The process begins with the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an aqueous or anhydrous medium, and the product is purified through crystallization or extraction methods .
Industrial Production Methods: In industrial settings, the synthesis of Boc-4-nitro-D-phenylalanine follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions: Boc-4-nitro-D-phenylalanine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Reduction of Nitro Group: 4-amino-D-phenylalanine.
Deprotection of Boc Group: 4-nitro-D-phenylalanine.
作用机制
The mechanism of action of Boc-4-nitro-D-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis . The nitro group can also undergo reduction to form an amino group, which can further interact with biological targets .
相似化合物的比较
Boc-4-nitro-L-phenylalanine: Similar structure but with the L-enantiomer of phenylalanine.
Boc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a nitro group.
Boc-4-cyano-D-phenylalanine: Contains a cyano group instead of a nitro group.
Uniqueness: Boc-4-nitro-D-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The D-enantiomer also provides different stereochemical properties compared to the L-enantiomer, making it valuable in stereoselective synthesis and studies .
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
